molecular formula C20H20N4O3 B11937383 4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-propan-2-ylbenzonitrile

4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-propan-2-ylbenzonitrile

Cat. No.: B11937383
M. Wt: 364.4 g/mol
InChI Key: XIOQUVPRNWUTBF-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-propan-2-ylbenzonitrile is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a pyridine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-propan-2-ylbenzonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.

    Pyridine Ring Functionalization: The pyridine ring can be functionalized through various methods, such as halogenation, nitration, or metal-catalyzed cross-coupling reactions.

    Coupling of the Imidazolidinone and Pyridine Rings: This step often involves the use of a coupling reagent, such as a carbodiimide or a phosphonium salt, to form the desired linkage between the two rings.

    Introduction of the Benzonitrile Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-propan-2-ylbenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-propan-2-ylbenzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.

Mechanism of Action

The mechanism of action of 4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-propan-2-ylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-methylbenzonitrile
  • 4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-ethylbenzonitrile

Uniqueness

The uniqueness of 4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-propan-2-ylbenzonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

4-[5-[(4S)-4-ethyl-2,5-dioxoimidazolidin-1-yl]pyridin-2-yl]oxy-2-propan-2-ylbenzonitrile

InChI

InChI=1S/C20H20N4O3/c1-4-17-19(25)24(20(26)23-17)14-6-8-18(22-11-14)27-15-7-5-13(10-21)16(9-15)12(2)3/h5-9,11-12,17H,4H2,1-3H3,(H,23,26)/t17-/m0/s1

InChI Key

XIOQUVPRNWUTBF-KRWDZBQOSA-N

Isomeric SMILES

CC[C@H]1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C#N)C(C)C

Canonical SMILES

CCC1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C#N)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.